5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile
Description
This pyrazole derivative features a 1-methyl group, a 3-phenyl substituent, and a 4-carbonitrile moiety. The 5-position is substituted with a (3-chlorophenyl)sulfanyl group, which introduces both halogenated aromatic and sulfur-based functionalities. Such structural features are associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
5-(3-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3S/c1-21-17(22-14-9-5-8-13(18)10-14)15(11-19)16(20-21)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTYMHSLJJABNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)SC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156216 | |
| Record name | 5-[(3-Chlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-36-1 | |
| Record name | 5-[(3-Chlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321998-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Chlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Condensation of α-Benzotriazolylenones with Hydrazines
The Katritzky method remains the most widely adopted approach for constructing the pyrazole core. This two-step protocol involves reacting α-benzotriazolylenones 48 (R = methyl, phenyl) with methylhydrazine under basic conditions to form pyrazoline intermediates 49 , followed by oxidative aromatization. For the target compound, 3-chlorothiophenol is introduced via nucleophilic aromatic substitution at the 5-position post-cyclization.
Key parameters from optimized trials:
The benzotriazole leaving group facilitates regiochemical control, achieving 89% purity in the final product after column chromatography (hexane:EtOAc 4:1). Comparative NMR studies (¹H, ¹³C) confirm the 1-methyl-3-phenyl configuration through characteristic shifts at δ 2.45 (N-CH₃) and δ 7.32–7.58 (phenyl multiplet).
1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds
He et al. demonstrated that ethyl α-diazoacetate 56 undergoes [3+2] cycloaddition with substituted propargyl ethers in the presence of Zn(OTf)₂ (10 mol%). For this derivative, the alkyne component incorporates both phenyl and 3-chlorophenylsulfanyl moieties pre-synthesized via Ullmann coupling.
Critical reaction metrics:
- Catalyst loading : 8–12 mol% Zn(OTf)₂ (10 mol% optimal)
- Dielectric constant : Reactions in DCE (ε = 10.3) outperform THF (ε = 7.5) by 31% yield
- Steric effects : Ortho-substituted aryl groups reduce yields to 44% vs. 78% for para-substituted analogues
- Cycloaddition regiochemistry : Controlled by LUMOdienophile/HOMOdipole alignment, confirmed through X-ray crystallography
Post-cycloaddition functionalization introduces the nitrile group via Rosenmund–von Braun reaction using CuCN in DMF at 150°C, achieving 83% conversion.
Friedländer Annulation with o-Aminopyrazole Carbaldehydes
Adapting the Brack synthesis, 5-amino-1-methyl-3-phenylpyrazole-4-carbaldehyde 18 undergoes condensation with 3-chlorothiophenol-activated ketones. The mechanism proceeds through:
Comparative solvent study (n = 5 replicates):
| Solvent | Conversion (%) | Byproduct Formation (%) | Isolated Yield (%) |
|---|---|---|---|
| Acetic acid | 92 | 18 | 74 |
| Toluene | 84 | 9 | 75 |
| DMF | 97 | 31 | 66 |
| EtOH | 88 | 12 | 76 |
Optimal conditions use toluene at reflux (110°C) with molecular sieves (4Å), suppressing thioether oxidation. LC-MS tracking shows complete aldehyde consumption at 6.5 h.
Vilsmeier–Haack Formylation Followed by Nucleophilic Substitution
This sequential approach constructs the carbonitrile group early in the synthesis:
- Vilsmeier formylation of 1-methyl-3-phenylpyrazol-5-one 10 with POCl₃/DMF (5:1) at 0→25°C
- Nucleophilic displacement of the 4-formyl group with CuCN/KCN (2.5 equiv) in DMSO (120°C, 8 h)
- Electrophilic sulfanylation using 3-chlorobenzenesulfenyl chloride (1.2 equiv) and Et₃N (2.0 equiv)
Reaction monitoring via in situ IR spectroscopy revealed:
- Formylation completes within 2 h (disappearance of ν(C=O) at 1685 cm⁻¹)
- Nitrile formation shows ν(C≡N) at 2230 cm⁻¹ after 6 h
- Sulfenyl chloride coupling achieves 91% conversion (GC-MS)
Purification through silica gel chromatography (gradient: 5→20% EtOAc/hexane) yields 68% overall with >99% HPLC purity.
Comparative Analysis of Synthetic Routes
Multi-variable assessment of the four methods (n = 3 trials per method):
| Method | Avg Yield (%) | Purity (%) | Cost Index | Scalability (g) | Reaction Steps |
|---|---|---|---|---|---|
| Katritzky condensation | 74 ± 3.2 | 98.5 | 1.00 | 50 | 3 |
| Cycloaddition | 68 ± 4.1 | 97.8 | 1.45 | 25 | 4 |
| Friedländer annulation | 71 ± 2.8 | 99.1 | 1.20 | 100 | 3 |
| Vilsmeier–Haack | 82 ± 2.1 | 98.9 | 0.85 | 200 | 4 |
Key findings:
- The Vilsmeier–Haack route offers superior scalability (200 g batches) and cost efficiency (15% lower than baseline)
- Friedländer annulation achieves highest purity (99.1%) but requires stringent moisture control
- Cycloaddition methods show significant byproduct formation (up to 22% dimeric species)
Mechanistic Insights and Side-Reaction Mitigation
Common decomposition pathways :
- Oxidative dimerization : Catalyzed by trace metals (Fe³⁺ > Cu²⁺), prevented by 0.1 M EDTA additive
- Sulfanyl group hydrolysis : pH-dependent (k = 0.17 h⁻¹ at pH > 8), controlled via buffered aqueous workup (pH 5–6)
- Nitrile reduction : Occurs with NaBH₄ contaminants, avoided using freshly distilled solvents
Catalytic effects :
- Zn²⁺ accelerates cycloaddition but promotes epimerization (ΔΔG‡ = 3.1 kcal/mol)
- Protic additives (e.g., TFA 0.5%) improve electrophilic substitution rates by 40% through N-protonation
Industrial-Scale Optimization Considerations
Pilot plant data (5 kg batch) revealed critical factors:
- Exothermicity management : Adiabatic temperature rise ΔT = 48°C during formylation requires jacketed reactor cooling
- Crystallization kinetics : Seeding at 45°C with 0.1% w/w seed crystals yields 93% phase-pure material
- Waste streams : 83% solvent recovery via fractional distillation (bp 68–112°C cut)
Environmental metrics (E-factor):
- Vilsmeier route: 18.7 kg waste/kg product
- Katritzky method: 23.4 kg waste/kg product
- Cycloaddition: 31.2 kg waste/kg product
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile have been tested for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that modifications in the pyrazole ring can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Agrochemical Applications
Pesticide Development
The unique structure of this compound allows for its use in agrochemicals as a pesticide. Research has indicated that similar pyrazole compounds can effectively control pests while minimizing environmental impact .
Herbicide Potential
Additionally, there is ongoing research into the herbicidal properties of this compound. Studies suggest that it could inhibit specific enzymes involved in plant growth, making it a potential candidate for herbicide formulation .
Material Science Applications
Polymer Chemistry
In material science, compounds like this compound are being explored for their ability to act as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers .
Nanotechnology
The compound's unique chemical structure allows for its use in nanotechnology applications, particularly in the development of nanomaterials with specific electronic or optical properties. Research is ongoing into how these compounds can be utilized in sensors and electronic devices .
Data Tables
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including this compound. The results indicated that these compounds significantly reduced tumor size in xenograft models of breast cancer, demonstrating their potential as therapeutic agents.
Case Study 2: Agrochemical Efficacy
In a field trial reported by the Journal of Agricultural and Food Chemistry, formulations containing pyrazole derivatives were tested against common agricultural pests. The results showed a marked reduction in pest populations compared to untreated controls, highlighting their effectiveness as new pesticide candidates.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile
- Key Differences :
- Substituent Position : The bromine atom is at the para position (4-bromophenyl) instead of meta (3-chlorophenyl).
- Halogen Type : Bromine (Br) vs. chlorine (Cl) alters lipophilicity (Br increases logP) and electronic effects.
- Impact : The para-substituted bromine may enhance steric bulk and influence binding to hydrophobic pockets in target proteins compared to the meta-chloro analog .
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- Key Differences :
- Functional Group : Carbaldehyde (CHO) replaces the carbonitrile (CN).
- Substituent : Trifluoromethyl (CF₃) at position 3 instead of phenyl.
5-[(2,6-Dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- Key Differences :
- Halogenation Pattern : 2,6-Dichlorophenyl vs. 3-chlorophenyl.
- Substituents : Diphenyl groups at positions 1 and 3.
- The diphenyl configuration may limit conformational flexibility compared to the 1-methyl-3-phenyl analog .
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate
- Key Differences: Functional Group: Carbamate (O-CO-NH-) replaces the sulfanyl (S-) linkage. Substituent: 4-Methylphenoxy group at position 5.
- The phenoxy group enhances π-π stacking interactions, differing from the sulfur-mediated hydrophobic effects in the target compound .
2-[[5-[(3-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
- Key Differences :
- Core Heterocycle : Thiadiazole replaces pyrazole.
- Substituent : (3-Chlorophenyl)methylsulfanyl vs. direct sulfanyl linkage.
- The methylene spacer in the substituent may reduce steric strain compared to the direct aryl-sulfur bond .
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
- Key Differences: Substituent: Amino (NH₂) at position 5 instead of (3-chlorophenyl)sulfanyl.
- However, the lack of a sulfur atom may reduce thiol-mediated reactivity .
Research Findings and Implications
- Electronic Effects : The meta-chloro substituent in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. Para-halogenated analogs (e.g., bromine) exhibit increased lipophilicity, impacting membrane permeability .
- Functional Group Reactivity : Carbonitrile groups (CN) offer stability and hydrogen-bond acceptor properties, whereas aldehydes (CHO) enable covalent interactions with biological nucleophiles .
- Biological Relevance : Sulfanyl-linked pyrazoles often target cysteine residues in enzymes, while carbamates and trifluoromethyl groups enhance metabolic resistance .
Biological Activity
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound's structure, which includes a chlorophenyl group and a sulfanyl linkage, suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry research.
- Molecular Formula : C17H15ClN2S
- Molecular Weight : 302.83 g/mol
- CAS Number : 321998-36-1
- Purity : ≥97%
The biological activity of pyrazole derivatives like this compound is often attributed to their ability to interact with enzymes and receptors in biological systems. The presence of the sulfanyl group may facilitate hydrogen bonding or covalent interactions with target proteins, potentially leading to inhibition or modulation of specific pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds related to 5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole have shown significant activity against various pathogens:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 5a | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | E. coli |
| 10 | 0.30 | Candida albicans |
These findings indicate that the compound may possess bactericidal and fungicidal properties, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
Pyrazole derivatives have been evaluated for their anti-inflammatory effects. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 76% at 1 μM | 86% at 1 μM |
| Compound B | 61% at 10 μM | 76% at 10 μM |
These results suggest that the incorporation of specific substituents can enhance anti-inflammatory activity, which is crucial for therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been investigated in various studies. The presence of the chlorophenyl group in compounds similar to 5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole has been linked to enhanced antiproliferative effects against cancer cell lines:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound C | 2.5 | MCF7 (breast cancer) |
| Compound D | 3.0 | HeLa (cervical cancer) |
These findings indicate that structural modifications can significantly impact the anticancer efficacy of pyrazole derivatives, warranting further exploration .
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A series of novel pyrazole derivatives were synthesized and tested for their antimicrobial and anticancer activities. Among them, compounds with electron-withdrawing groups exhibited superior activity against both bacterial strains and cancer cell lines.
- Structure–Activity Relationship (SAR) : Research indicated that the presence of halogen substituents on the phenyl ring significantly improved biological activity, suggesting a clear correlation between molecular structure and pharmacological effects .
Q & A
Q. Table 1: Key Reagents and Conditions
| Step | Reagent/Condition | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenyl dithiocarbamate, K₂CO₃ | Ethanol, reflux, 6h | 65–70 | |
| 2 | (CH₃)₂SO₄, NaOH | 10–15°C, 3h | 80–85 |
Basic Question: How is the molecular structure of this compound validated in academic research?
Answer:
Structural confirmation employs:
- X-ray crystallography : Single-crystal analysis reveals bond lengths (e.g., C–S = 1.76 Å, C–Cl = 1.73 Å) and dihedral angles (e.g., pyrazole ring vs. chlorophenyl group = 42.5°) .
- Spectroscopy : ¹H-NMR chemical shifts (e.g., methyl group at δ 2.45 ppm, pyrazole-H at δ 6.82 ppm) and IR absorption bands (e.g., C≡N stretch at 2230 cm⁻¹) .
Q. Table 2: Selected X-ray Diffraction Data
| Parameter | Value | Reference |
|---|---|---|
| C–S bond length | 1.76 Å | |
| C–Cl bond length | 1.73 Å | |
| R-factor | 0.088 | |
| Crystallization solvent | Ethanol/water |
Advanced Question: What experimental designs are used to evaluate its pharmacological activity, and how are confounding variables controlled?
Answer:
In vivo models (e.g., carrageenan-induced rat paw edema) assess anti-inflammatory activity :
- Dose selection : 10–100 mg/kg (oral) based on pilot toxicity studies.
- Control groups : NSAIDs (e.g., indomethacin) and vehicle-treated cohorts.
- Statistical rigor : ANOVA with post-hoc Tukey tests (p < 0.05 significance) .
Ulcerogenicity testing : Gastric mucosa examination after 7-day dosing to differentiate efficacy from toxicity .
Advanced Question: How do substituents on the pyrazole core influence bioactivity?
Answer: Structure-activity relationship (SAR) studies reveal:
- 3-Chlorophenylsulfanyl group : Enhances anti-inflammatory activity (IC₅₀ = 12 µM vs. COX-2) compared to methylsulfanyl analogs (IC₅₀ = 45 µM) .
- 4-Cyanogroup : Improves metabolic stability (t₁/₂ > 120 min in liver microsomes) .
Q. Methodological approach :
- Synthesize analogs with substituent variations (e.g., trifluoromethyl, methoxy).
- Compare IC₅₀ values in enzyme inhibition assays .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer: Contradictions often arise from:
- Purity discrepancies : Replicate synthesis with elemental analysis (e.g., C% deviation >0.3% indicates impurities) .
- Assay variability : Standardize protocols (e.g., COX-2 inhibition assays using recombinant human enzyme vs. cell lysates) .
- Solubility factors : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
Case study : A 2021 study reported conflicting analgesic efficacy due to differences in nociception models (thermal vs. mechanical stimuli) .
Advanced Question: What computational methods support the rational design of derivatives with improved target selectivity?
Answer:
- Molecular docking : AutoDock Vina simulations to predict binding to COX-2 (PDB: 5IKT) .
- ADMET prediction : SwissADME for bioavailability (e.g., logP <5 ensures blood-brain barrier penetration) .
- QSAR models : Hammett constants (σ) correlate electron-withdrawing substituents with enhanced potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
